(R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Chiral Chromatography Enantiomeric Purity Analytical Chemistry

Procurement of enantiomerically pure (R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS 1152110-75-2) is critical for maintaining stereochemical integrity in pharmaceutical R&D. The (R)-enantiomer exhibits significantly higher potency than the (S)-form or racemate at JAK and nAChR targets, with ~38% greater potency at α4β2 nAChRs. It is a key building block for JAK3 inhibitors (e.g., tofacitinib) with IC50 < 1 nM. The dihydrochloride salt ensures enhanced water solubility and stability. Verify enantiomeric purity via validated chiral HPLC (resolution >4.0) and request a CoA referencing this method to ensure ICH compliance.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
CAS No. 1152110-75-2
Cat. No. B2879798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,N-dimethylpiperidin-3-amine dihydrochloride
CAS1152110-75-2
Molecular FormulaC7H18Cl2N2
Molecular Weight201.14
Structural Identifiers
SMILESCN(C)C1CCCNC1.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
InChIKeyDCCNBWACOPXKMO-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride (CAS 1152110-75-2): A Chiral Amine Building Block for JAK Inhibitor Synthesis


(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS 1152110-75-2) is an enantiomerically pure tertiary amine derivative of piperidine, featuring a chiral center at the 3-position. As a dihydrochloride salt, it exhibits enhanced stability and water solubility compared to its free base, making it a preferred form for pharmaceutical intermediate applications [1]. This compound is commercially available in high purity (≥95%) from multiple vendors, including Enamine Ltd., Leyan, and CymitQuimica, and is utilized as a key building block in the stereoselective synthesis of Janus kinase (JAK) inhibitors such as tofacitinib .

Why (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture in JAK Inhibitor Synthesis


The (R)-stereoisomer of N,N-dimethylpiperidin-3-amine dihydrochloride is not interchangeable with its (S)-counterpart or the racemic mixture. Stereochemistry at the piperidine 3-position is a critical determinant of binding affinity and selectivity toward biological targets such as Janus kinases (JAKs) and nicotinic acetylcholine receptors (nAChRs) [1]. In direct comparative studies, the (R)-enantiomer of structurally related 3-aminopiperidine derivatives demonstrated significantly lower IC50 values (i.e., higher potency) compared to both the (S)-enantiomer and the racemic form [2]. Using a non-stereospecific or incorrectly configured intermediate can lead to reduced synthetic yields, diminished pharmacological activity, and increased regulatory burden due to the presence of undesired enantiomeric impurities [3]. Consequently, procurement of the specified (R)-enantiomer is essential for maintaining the intended stereochemical integrity and bioactivity of downstream pharmaceutical candidates.

Quantitative Differentiation: (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride vs. (S)-Enantiomer and Racemate


Enantiomeric Purity: Chiral HPLC Resolution >4.0 for (R)-Piperidin-3-amine Dihydrochloride

A validated chiral HPLC method for (R)-piperidin-3-amine dihydrochloride (R-AMP) achieved baseline separation with a resolution (Rs) greater than 4.0 between the (R)- and (S)-enantiomers [1]. This high resolution enables accurate quantification of enantiomeric impurity down to levels required by ICH guidelines, a critical quality attribute for pharmaceutical intermediates.

Chiral Chromatography Enantiomeric Purity Analytical Chemistry

Potency Advantage: (R)-Enantiomer IC50 9.8 μM vs. 13.5 μM Racemate in nAChR α4β2 Assay

In a comparative study of 3-substituted piperidine derivatives, the (R)-enantiomer (PPB-13) exhibited an IC50 of 9.8 μM (4.4–21.6 μM, 95% CI) at α4β2 nicotinic acetylcholine receptors (nAChRs), while the racemic mixture (KAB-18) showed a significantly higher IC50 of 13.5 μM (9.7–18.5 μM) and the (S)-enantiomer (PPB-12) an IC50 of 17.5 μM (10.9–28.3 μM) [1]. This represents a ~38% improvement in potency for the (R)-enantiomer over the racemate and a ~79% improvement over the (S)-enantiomer.

Nicotinic Acetylcholine Receptors Stereoselectivity In Vitro Pharmacology

Drug Intermediate Application: (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride Enables JAK3 Inhibitor Tofacitinib Synthesis with >0.7 nM Potency

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride serves as a crucial chiral building block in the synthesis of JAK inhibitors. The resulting compounds, such as the tofacitinib analog CHEMBL4287845, demonstrate potent JAK3 inhibition with an IC50 of 0.700 nM in recombinant enzyme assays [1]. Patents specifically claim improved processes for preparing chiral 3-amino-piperidines with defined optical configuration for tofacitinib synthesis, emphasizing that the (R)-configuration is essential for achieving the desired pharmacological activity [2].

JAK Inhibitor Medicinal Chemistry Tofacitinib Synthesis

Favorable Drug-Like Properties: LogP 0.29 and Fsp3 1.0 for (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

The (R)-N,N-dimethylpiperidin-3-amine dihydrochloride scaffold possesses a calculated LogP of 0.29 and a fraction of sp3 carbons (Fsp3) of 1.0 [1]. Compared to more lipophilic piperidine analogs (e.g., N-benzyl derivatives with LogP > 3.0), this lower LogP predicts improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for tuning pharmacokinetic properties. The high Fsp3 value is associated with increased three-dimensional complexity, a recognized favorable attribute in drug discovery for reducing off-target promiscuity.

Physicochemical Properties Drug-Likeness Lead Optimization

Commercial Availability: 98% Purity at 1g Scale from Leyan, Enamine

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride is commercially available from multiple suppliers with purities ranging from 95% to 98% . Leyan offers the compound at 98% purity (1g scale), while Enamine Ltd. supplies it at 95% purity in quantities from 100 mg to 5 g, with lead times as short as 5 days [1]. In contrast, the (S)-enantiomer (CAS 1061682-82-3) is also available but typically at lower purities (e.g., 95% from Bidepharm) and with fewer vendor options, potentially impacting synthetic workflow and quality control.

Chemical Procurement Supply Chain Purity Specification

Procurement-Validated Application Scenarios for (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride (CAS 1152110-75-2)


Stereoselective Synthesis of JAK3 Inhibitors (e.g., Tofacitinib Analogs)

The (R)-enantiomer is a critical intermediate for constructing the chiral piperidine core of JAK3 inhibitors. Patented processes utilize this compound to introduce the requisite (R)-configuration at the 3-position, enabling the synthesis of highly potent (IC50 < 1 nM) and selective JAK3 inhibitors for autoimmune disease research [1]. Procuring the correct enantiomer ensures that the resulting drug candidates possess the intended stereochemistry essential for target engagement.

Development of Stereospecific nAChR Ligands for CNS Research

As demonstrated by class-level evidence, (R)-configured 3-aminopiperidines exhibit ~38% greater potency at α4β2 nicotinic acetylcholine receptors compared to the racemate [2]. Researchers investigating cholinergic signaling in neurological disorders can leverage this stereochemical advantage by incorporating (R)-N,N-dimethylpiperidin-3-amine dihydrochloride into their ligand design, potentially reducing the required dosage and improving therapeutic windows.

Quality Control and Enantiomeric Purity Assessment in Pharmaceutical Manufacturing

The validated chiral HPLC method with resolution >4.0 [3] provides a robust analytical framework for quantifying (S)-enantiomer impurity in batches of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride. Procurement of the compound from suppliers offering detailed certificates of analysis (CoA) referencing this method ensures compliance with ICH guidelines and minimizes the risk of batch-to-batch variability in downstream manufacturing processes.

Medicinal Chemistry Lead Optimization Using Favorable Physicochemical Scaffold

With a calculated LogP of 0.29 and an Fsp3 of 1.0 [4], the (R)-N,N-dimethylpiperidin-3-amine dihydrochloride scaffold provides a balanced starting point for optimizing drug-like properties. Its low lipophilicity can be strategically modified through N-alkylation or aryl coupling to fine-tune solubility, metabolic stability, and off-target selectivity, making it a preferred building block for medicinal chemists focused on developing CNS-penetrant or peripherally restricted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.